N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 5137-26-8
VCID: VC16744322
InChI: InChI=1S/C18H27N3O5S/c1-3-5-11-19(12-6-4-2)27(25,26)15-9-10-16(17(14-15)21(23)24)20-13-7-8-18(20)22/h9-10,14H,3-8,11-13H2,1-2H3
SMILES:
Molecular Formula: C18H27N3O5S
Molecular Weight: 397.5 g/mol

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

CAS No.: 5137-26-8

Cat. No.: VC16744322

Molecular Formula: C18H27N3O5S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide - 5137-26-8

Specification

CAS No. 5137-26-8
Molecular Formula C18H27N3O5S
Molecular Weight 397.5 g/mol
IUPAC Name N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H27N3O5S/c1-3-5-11-19(12-6-4-2)27(25,26)15-9-10-16(17(14-15)21(23)24)20-13-7-8-18(20)22/h9-10,14H,3-8,11-13H2,1-2H3
Standard InChI Key CXDFDUMRWRURSV-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is C₁₈H₂₇N₃O₅S, with a molecular weight of 373.49 g/mol. Its structure integrates three critical functional groups:

  • Sulfonamide backbone: Provides hydrogen-bonding capacity and structural rigidity.

  • Nitro group at position 3: Enhances electron-withdrawing effects, influencing reactivity and binding interactions.

  • 2-Oxopyrrolidine ring at position 4: Introduces conformational flexibility and potential for hydrophobic interactions.

  • N,N-Dibutyl substituents: Contribute to lipophilicity, affecting membrane permeability and pharmacokinetics .

Table 1: Key Structural Features and Their Implications

FeatureRole in BioactivityExample in Related Compounds
Sulfonamide groupEnzyme inhibition (e.g., carbonic anhydrase)Benzimidazole-sulfonamide hybrids
Nitro groupElectrophilic reactivity for covalent binding3-Nitro-4-chlorobenzenesulfonamide
2-OxopyrrolidineModulation of solubility and target affinityγ-Amino acid derivatives
N,N-Dibutyl chainsEnhanced lipid bilayer penetrationN,N-Dialkylbenzenesulfonamides

Synthetic Pathways and Optimization

The synthesis of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves multi-step reactions, as inferred from analogous sulfonamide syntheses . A generalized route includes:

Sulfonylation of Aminobenzene Derivatives

Reaction of 3-nitro-4-aminobenzenesulfonyl chloride with dibutylamine under basic conditions yields the N,N-dibutylsulfonamide intermediate. This step typically employs solvents like dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .

Purification and Characterization

Crude products are purified via recrystallization (methanol/water) and characterized using:

  • ¹H/¹³C NMR: Key signals include a singlet at δ 7.33 ppm (NH₂ of sulfonamide) and a triplet at δ 6.55 ppm (NH of pyrrolidine) .

  • IR Spectroscopy: Stretching vibrations at ~1150 cm⁻¹ (S=O) and ~1350 cm⁻¹ (N=O) .

PropertyN,N-Dibutyl-3-Nitro-4-(2-Oxopyrrolidin-1-yl)Benzenesulfonamide3-Nitro-4-Chlorobenzenesulfonamide
Molecular Weight373.49 g/mol236.63 g/mol
LogPEstimated 1.98 (WLOGP)0.37 (Consensus)
Solubility (Water)~2.92 mg/mL (predicted)2.92 mg/mL
pKa~9.5 (sulfonamide NH)9.2

Key stability considerations:

  • Photodegradation: Nitro groups increase susceptibility to light-induced decomposition.

  • Hydrolysis: The oxopyrrolidine ring may undergo slow hydrolysis under acidic conditions .

Biological Activity and Mechanism of Action

While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivities:

Anticancer Activity

γ-Amino acid derivatives with sulfonamide groups show IC₅₀ values of 12–45 µM in breast cancer cell lines (MCF-7). Apoptosis induction via caspase-3 activation is hypothesized, though target identification remains ongoing .

Future Directions and Challenges

  • Target Validation: Proteomic studies to identify binding partners (e.g., carbonic anhydrase IX).

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

  • Structural Optimization: Replace the nitro group with less toxic substituents (e.g., cyano).

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